1,3-Dimethyl-7-(2-methylbenzyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1,3-Dimethyl-7-(2-methylbenzyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(2-methylbenzyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other precursors.
Substitution Reactions:
Benzylation: The 7-position benzyl group is introduced via a nucleophilic substitution reaction with 2-methylbenzyl chloride.
Piperazine Substitution: The 8-position piperazine group is introduced through a nucleophilic substitution reaction with piperazine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-(2-methylbenzyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-7-(2-methylbenzyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-(2-methylbenzyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Uniqueness
1,3-Dimethyl-7-(2-methylbenzyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theophylline, and theobromine, this compound has a piperazine group, which may enhance its interaction with certain biological targets.
Properties
Molecular Formula |
C19H24N6O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C19H24N6O2/c1-13-6-4-5-7-14(13)12-25-15-16(22(2)19(27)23(3)17(15)26)21-18(25)24-10-8-20-9-11-24/h4-7,20H,8-12H2,1-3H3 |
InChI Key |
OTMBEZWICHFXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2N4CCNCC4)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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